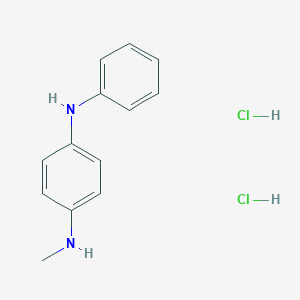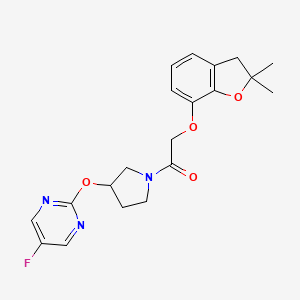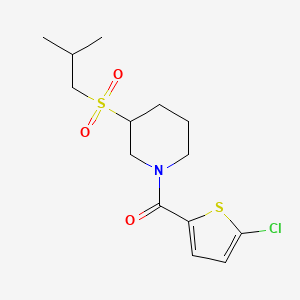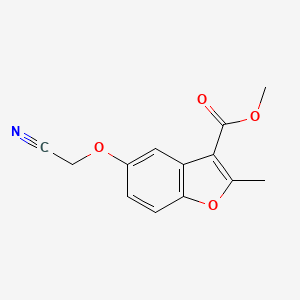
N1-methyl-N4-phenylbenzene-1,4-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-methyl-N4-phenylbenzene-1,4-diamine dihydrochloride” is a chemical compound with the CAS Number: 2355385-15-6 . It has a molecular weight of 271.19 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI Code of “this compound” is1S/C13H14N2.2ClH/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12;;/h2-10,14-15H,1H3;2*1H . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 271.19 . The InChI Code provides information about its molecular structure .Aplicaciones Científicas De Investigación
Corrosion Inhibition
N1-methyl-N4-phenylbenzene-1,4-diamine dihydrochloride and its derivatives have been studied for their potential as corrosion inhibitors. In particular, research focusing on Schiff base compounds derived from this chemical shows promise in protecting mild steel against corrosion in acidic environments. These studies indicate that such compounds can efficiently inhibit corrosion, with some derivatives showing superior performance compared to the parent compound (Nor Hashim, Kassim, & Mohd, 2012).
Electrochromic Materials
This compound related compounds have been explored in the synthesis of electrochromic materials. For instance, electropolymerization of derivatives of this compound has led to the development of conducting polymers with significant electrochromic properties, displaying a range of colors under different electrical potentials and demonstrating high optical contrasts (Ouyang, Wang, & Zhang, 2011).
Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound have been used in the development of materials for organic light-emitting diodes (OLEDs). These compounds, particularly those with bipolar characteristics, have been effective as host materials in yellow phosphorescent OLEDs, contributing to improved current and power efficiencies in these devices (Braveenth et al., 2020).
Antibacterial and Anticancer Potential
Some derivatives of this compound have shown antibacterial activities. Computational studies on these compounds have highlighted their potential interactions with bacterial and cancer-related proteins, suggesting possible applications in treating bacterial infections and cancer (A. P, 2019).
Electronic and Optical Materials
This compound and its derivatives have been utilized in synthesizing materials with special electronic and optical properties. For instance, they have been involved in the creation of polymers with specific thermal, photophysical, electrochemical, and electrochromic characteristics, useful in various high-tech applications (Cheng, Hsiao, Su, & Liou, 2005).
Mecanismo De Acción
Target of Action
Similar compounds have been synthesized as crosslinking agents and are used to prepare polymers by forming amide bonds between two reactants .
Mode of Action
The compound interacts with its targets through the formation of amide bonds. This is achieved by the diamine reacting with the hydroxyl group of one reactant and the carbonyl group of another reactant to form a new bond .
Result of Action
The compound’s role as a crosslinking agent suggests it may influence the structure and properties of polymers .
Propiedades
IUPAC Name |
1-N-methyl-4-N-phenylbenzene-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.2ClH/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12;;/h2-10,14-15H,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDTYVWZJVTCGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)NC2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3,5-difluorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2469721.png)






![(E)-3-(but-2-en-1-yl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2469729.png)
![1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one](/img/structure/B2469731.png)

![2-[(3,4-Diethoxyphenyl)formamido]acetic acid](/img/structure/B2469736.png)
![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2469737.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2469739.png)
